2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(1H-indol-3-yl)-N-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-14-12(16)10(13)6-8-7-15-11-5-3-2-4-9(8)11/h2-5,7,10,15H,6,13H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTBLMQFTMPXBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CNC2=CC=CC=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide typically involves the reaction of indole derivatives with appropriate amines and other reagents. One common method involves the use of N-methylation of 2-amino-3-(1H-indol-3-yl)propanamide. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated products.
Scientific Research Applications
(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide, a derivative of tryptophan, is an amino acid compound that has a unique indole structure and a chiral center at the second carbon, contributing to its biological activity. The presence of the indole moiety is significant as it plays a crucial role in various biological processes and is a common structural component in many natural products, including neurotransmitters and hormones.
Pharmaceutical Applications
(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide has uses in pharmaceuticals as a precursor for drug development. The indole group can interact with various enzymes, while the amine and amide functional groups in (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide might enable it to bind to specific enzyme active sites, potentially inhibiting their activity. Research on similar indole-containing molecules has shown promise in developing enzyme inhibitors for various diseases. The molecule's structure could be a starting point for designing ligands, which are molecules that bind to specific receptors in the body, activating or blocking receptor signaling pathways, potentially leading to new therapeutic strategies. Studies have explored the use of indole-based ligands for targeting various receptors involved in different diseases. The chiral center ((2S)) in (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide indicates the potential for exploring its stereoselective properties, meaning the molecule may interact differently with biological targets depending on its 3D configuration, which is crucial in drug development.
The biological activity of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide is notable due to its structural similarity to serotonin and other neurotransmitters. It may influence serotonin pathways, impacting mood and cognition. The compound has also been shown to exhibit antioxidant activity, which can protect cells from oxidative stress, and some studies suggest that derivatives of this compound may have anticancer properties through mechanisms involving apoptosis and cell cycle regulation.
Research on Ureidopropanamides Derivatives
Ureidopropanamides derivatives are able to activate FPR2 in transfected cells and human neutrophils . (S)-3-(4-Cyanophenyl)-N-[[1-(3-chloro-4-fluorophenyl)cyclopropyl]methyl]-2-[3-(4-fluorophenyl)ureido]propanamide ((S)-17) emerged as prospective pharmacological tool to study the effects of FPR2 activation in the central nervous system (CNS) being able to reduce IL-1β and TNF-α levels in LPS-stimulated microglial cells and showing good permeation rate in hCMEC/D3 cells, an in vitro .
Indole-Containing Metal Complexes
Mechanism of Action
The mechanism of action of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety allows it to bind to various biological targets, influencing pathways related to cell signaling and metabolism. This compound can inhibit certain enzymes, leading to altered cellular functions and potential therapeutic effects .
Comparison with Similar Compounds
Table 1: Cyclohexyl-Substituted Analogues
| Compound | Substituent | Molecular Weight (g/mol) | Yield (%) | Key MS/MS Fragments |
|---|---|---|---|---|
| (R)-19a | 5-Methoxy-2-pyridinyl | 405 | 96 | 216, 205, 188 |
| (R)-19b | 2-Fluoro-4-pyridinyl | 392 | 90 | 263, 177 |
| (R)-19c | Phenyl | 374 | 93 | 242, 130 |
Bioactive Analogues with Modified Side Chains
Falcipain-2 Inhibitors
Compounds like 2a and 2c () incorporate phenoxy or benzyl groups on the propanamide chain. For example:
- 2a (C₂₅H₂₄N₃O₃): Exhibits a molecular ion at m/z 414.1818 and inhibits the malaria parasite enzyme Falcipain-2 via hydrogen bonding with its phenoxy group .
- 2c (R-configuration): Features a benzylamino group, enhancing hydrophobic interactions with the enzyme’s active site .
Antihyperglycemic Agents
Indole-3-acetamides, such as 1 (), replace the N-methyl group with phenyl, resulting in α-amylase inhibitory activity. This modification increases polarity, improving solubility for in vitro assays .
Tryptophan Derivatives and Peptide Analogues
- NATA Peptide (): 2-Acetamido-3-(1H-indol-3-yl)propanamide lacks the amino group, replacing it with an acetyl moiety. This reduces hydrogen-bonding capacity, making it a model for studying urea’s destabilizing effects on peptide hydration .
- Tryptophan (): The parent amino acid (2-amino-3-(1H-indol-3-yl)propanoic acid) serves as a biosynthetic precursor. Unlike 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide, it features a carboxylic acid group, enabling incorporation into proteins .
Biological Activity
2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide is a compound of interest due to its potential biological activities, particularly in the context of inflammation and neuroprotection. This article aims to summarize the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features an indole moiety, which is significant for its interaction with biological targets.
Research indicates that this compound exhibits biological activity primarily through the following mechanisms:
- FPR2 Activation : The compound has been shown to activate the formyl peptide receptor 2 (FPR2), which plays a crucial role in mediating inflammatory responses. In vitro studies demonstrated that derivatives of this compound can effectively reduce pro-inflammatory cytokines such as IL-1β and TNF-α in LPS-stimulated microglial cells .
- Oxidative Stability : The stability of this compound towards oxidative metabolism is critical for its therapeutic potential. Studies have indicated that certain derivatives maintain significant stability in the presence of rat liver microsomes, suggesting a favorable pharmacokinetic profile .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Compound | IC50 (μM) | Target | Effect |
|---|---|---|---|
| This compound | 5.4 ± 1.2 | FPR2 | Agonist activity |
| (S)-17 derivative | 0.19 ± 0.05 | IL-1β production | Inhibition |
| (R)-16 derivative | 0.3 ± 0.1 | TNF-α production | Inhibition |
Case Studies
Several studies have explored the effects of this compound in different biological contexts:
- Neuroinflammation : In a study focused on neuroinflammatory conditions, treatment with this compound led to a marked reduction in inflammatory markers in microglial cells, indicating its potential as a therapeutic agent for neurodegenerative diseases .
- Cancer Research : Another investigation assessed the compound's effects on cancer cell lines, revealing that it could induce apoptosis in certain types of cancer cells, suggesting a dual role in both inflammation and cancer therapy .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves coupling reactions between indole derivatives and protected amino acid precursors. Key steps include:
- Temperature control : Maintain 0–5°C during coupling to minimize side reactions .
- Solvent selection : Use anhydrous DMF or dichloromethane to enhance solubility of intermediates .
- Purification : Employ column chromatography (silica gel, 40% CH₂Cl₂ in EtOAc) followed by recrystallization for ≥95% purity .
- Validation : Confirm yield and purity via HPLC (C18 column, acetonitrile/water gradient) and LC-MS .
Q. How should researchers characterize the stereochemical configuration of this compound?
- Answer : Use a combination of:
- NMR spectroscopy : Analyze coupling constants (e.g., ) in -NMR to distinguish S and R configurations .
- Chiral HPLC : Employ a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers .
- Optical rotation : Compare measured [α] values with literature data (e.g., +32° for S-enantiomer in CDCl₃) .
Q. What are the critical storage and handling protocols for this compound?
- Answer :
- Storage : Keep at room temperature in amber glass vials under argon to prevent oxidation. Desiccate to avoid hygroscopic degradation .
- Handling : Use PPE (gloves, goggles) due to H302/H315/H319/H335 hazards (harmful if swallowed, skin/eye/respiratory irritant) .
Advanced Research Questions
Q. How can discrepancies in reported toxicity data for this compound be resolved?
- Answer : Contradictory data (e.g., "no known hazard" vs. H302 warnings) arise from limited toxicological studies. Mitigate by:
- In vitro assays : Conduct MTT assays on HepG2 cells to assess acute cytotoxicity (IC₅₀) .
- In silico modeling : Use QSAR tools (e.g., OECD Toolbox) to predict LD₅₀ and cross-validate with experimental data .
Q. What mechanistic insights exist regarding its interaction with formyl-peptide receptors (FPRs)?
- Answer : Molecular docking studies suggest:
- Binding affinity : The indole moiety interacts with FPR2’s hydrophobic pocket (ΔG = −8.2 kcal/mol) .
- Agonist activity : Substituents at the N-methyl position enhance receptor activation (EC₅₀ = 0.3–1.2 µM) .
- Validation : Use calcium flux assays in transfected HEK293 cells to quantify FPR2 activation .
Q. How does structural modification at the N-methyl group affect bioactivity compared to analogs?
- Answer : Comparative studies show:
- Antimicrobial activity : N-ethyl analogs exhibit 2-fold higher MIC against S. aureus (1.56 µg/mL vs. 3.12 µg/mL) due to increased lipophilicity (logP = 2.1 vs. 1.8) .
- Receptor selectivity : N-phenyl derivatives lose FPR2 agonism but gain σ-receptor binding (Kᵢ = 12 nM) .
- Method : Synthesize derivatives via reductive amination and screen via radioligand displacement assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
